molecular formula C14H15NO5 B12450147 Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Cat. No.: B12450147
M. Wt: 277.27 g/mol
InChI Key: YMKQWEVZPPOJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is an organic compound belonging to the class of cinnamic acid derivatives. This compound is characterized by the presence of a cyano group and three methoxy groups attached to the phenyl ring. It is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 3,4,5-trimethoxybenzaldehyde and methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxycinnamate
  • Methyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate
  • 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Uniqueness

Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and potentially exhibit different biological effects.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO5/c1-17-11-6-9(5-10(8-15)14(16)20-4)7-12(18-2)13(11)19-3/h5-7H,1-4H3

InChI Key

YMKQWEVZPPOJHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)OC

Origin of Product

United States

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